molecular formula C10H9NO3 B6161397 (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal CAS No. 222958-31-8

(2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal

Cat. No.: B6161397
CAS No.: 222958-31-8
M. Wt: 191.2
InChI Key:
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Description

(2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal: is an organic compound with the molecular formula C10H9NO3 It is a derivative of cinnamaldehyde, where the phenyl ring is substituted with a nitro group at the meta position and a methyl group at the alpha position of the propenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal typically involves the condensation of 3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-nitrobenzoic acid.

    Reduction: (2E)-2-methyl-3-(3-aminophenyl)prop-2-enal.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development due to its unique structural features and reactivity.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also act as an electrophile, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

    (E)-3-(4-Nitrophenyl)acrylaldehyde: Similar structure but with the nitro group at the para position.

    (2E)-3-(2-Nitrophenyl)prop-2-enal: Similar structure but with the nitro group at the ortho position.

Uniqueness:

  • The meta position of the nitro group in (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal provides unique electronic and steric properties, influencing its reactivity and interactions compared to its ortho and para counterparts.

This compound’s unique structure and reactivity make it a valuable molecule in various scientific and industrial applications.

Properties

CAS No.

222958-31-8

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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